molecular formula C32H45N3O4S B016820 benzyl ((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate CAS No. 159878-04-3

benzyl ((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

Cat. No. B016820
M. Wt: 567.8 g/mol
InChI Key: CADGDESSNWSRRZ-RIVMDFSBSA-N
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Description

The chemical compound of interest involves complex synthesis and characterization steps that are foundational to understanding its physical and chemical properties. It belongs to a class of compounds known for their intricate molecular structures and potential for various chemical applications due to their unique properties.

Synthesis Analysis

The synthesis of compounds similar to benzyl ((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate involves multiple steps, including the formation of intermediate compounds through reactions such as iodolactamization, which is key for constructing the compound's complex framework (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds showcases the detailed arrangement of atoms and bonds, highlighting the spatial configuration that is crucial for its chemical reactivity and interactions. For instance, the crystal structure analysis provides insights into the molecule's conformation and how it influences its chemical properties (Zheng et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like benzyl ((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate are multifaceted. They can undergo various transformations, including nucleophilic additions and cyclization reactions, which are instrumental in forming the complex molecular structure of the compound and modifying its chemical properties for specific applications (Orito et al., 2000).

Scientific Research Applications

Analytical Methodologies

Benzyl ((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate has been employed in developing analytical methods. A significant application is in the optimization of an electrolyte system for the simultaneous separation of Nelfinavir Mesylate and its impurities by micellar electrokinetic chromatography. This methodology, including the optimization of electrolyte composition, demonstrates the compound's utility in analysis of pharmaceutical formulations and raw materials (Bastos et al., 2015).

Synthesis and Characterization

This compound has been pivotal in the synthesis and characterization of various pharmaceutical compounds. For instance, it's used in the novel synthesis and spectral characterization of Nelfinavir, where it acts as an intermediate. The process employs methodologies like MALDI-TOF MS, 1H NMR, and 13CNMR, indicating its importance in pharmaceutical compound synthesis and quality control (Yan et al., 2008).

Role in Drug Development

The compound is also crucial in drug development processes. Its derivatives have been synthesized and studied for potential anti-malarial activities, showcasing its relevance in developing new therapeutic agents (Cunico et al., 2009).

Molecular and Crystallography Studies

In the field of molecular and crystallography studies, this compound aids in understanding the structure and properties of complex molecules. For instance, its derivatives have been analyzed for their crystal structures, providing insights into molecular alignments and interactions, which are crucial for material science and pharmaceutical applications (Zheng et al., 2008).

properties

IUPAC Name

benzyl N-[(2R,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S/c1-32(2,3)34-30(37)28-18-24-14-10-11-15-25(24)19-35(28)20-29(36)27(22-40-26-16-8-5-9-17-26)33-31(38)39-21-23-12-6-4-7-13-23/h4-9,12-13,16-17,24-25,27-29,36H,10-11,14-15,18-22H2,1-3H3,(H,33,38)(H,34,37)/t24-,25+,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADGDESSNWSRRZ-RIVMDFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449901
Record name [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl ((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

CAS RN

159878-04-3
Record name [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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